![molecular formula C8H4BrNO2S B13469551 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1783351-86-9](/img/structure/B13469551.png)
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a heteroaromatic compound that features a bromine atom at the 6th position of a thieno[2,3-b]pyridine ring system, with a carboxylic acid group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase’s active site .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the thieno ring, making it less versatile in certain applications.
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid: Similar but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable building block in drug discovery and material science .
Biological Activity
6-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a bromine atom and a carboxylic acid group, suggest that it may interact with various biological targets, making it a candidate for medicinal chemistry applications.
Chemical Structure and Properties
- Molecular Formula : C8H4BrNO2S
- Molecular Weight : 258.09 g/mol
- SMILES Notation : C1=CC(=NC2=C1C=C(S2)C(=O)O)Br
- InChIKey : HMZCOZKCHKWVOA-UHFFFAOYSA-N
The compound's thieno[2,3-b]pyridine ring system contributes to its chemical reactivity and biological properties. The presence of the bromine atom enhances its reactivity compared to similar compounds, allowing for diverse synthetic pathways and potential biological activities not observed in its analogs .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to thieno[2,3-b]pyridine structures. For instance, a study evaluated the effects of various thieno[3,2-b]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain compounds exhibited significant growth inhibition in these cancer cell lines while showing minimal toxicity to non-tumorigenic cells .
Compound | Cell Line | GI50 (μM) | Effect on Viability | Notes |
---|---|---|---|---|
2e | MDA-MB-231 | 13 | Decreased | Reduced tumor size in CAM model |
Doxorubicin | MDA-MB-231 | N/A | Significant reduction | Positive control |
The compound 2e demonstrated a GI50 concentration of 13 μM, leading to decreased cell proliferation and increased G0/G1 phase cells in comparison to control treatments . This suggests that this compound and its derivatives may serve as promising candidates for further development in cancer therapeutics.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest interactions with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic benefits .
Synthesis and Derivative Development
Various methods have been developed for synthesizing this compound. The presence of the carboxylic acid group allows for further functionalization, potentially leading to new derivatives with enhanced biological activity. These derivatives can be tailored to improve selectivity and potency against specific biological targets .
Properties
CAS No. |
1783351-86-9 |
---|---|
Molecular Formula |
C8H4BrNO2S |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
6-bromothieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12) |
InChI Key |
HMZCOZKCHKWVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.